N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide
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Overview
Description
N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thieno[3,2-c]chromene core with a benzenesulfonamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thieno[3,2-c]chromene Core: This step often involves cyclization reactions starting from suitable precursors like substituted phenols and thiophenes under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: This step can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation and Dimethoxylation: The final steps involve methylation and introduction of methoxy groups using reagents like methyl iodide and dimethyl sulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[3,2-c]chromene derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide
- N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-ethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of methoxy groups and the specific arrangement of atoms in its structure contribute to its distinct properties.
Properties
Molecular Formula |
C21H27NO5S2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H27NO5S2/c1-22(29(23,24)14-8-9-18(25-2)19(12-14)26-3)13-20-16-10-11-28-21(16)15-6-4-5-7-17(15)27-20/h8-12,15,17,20H,4-7,13H2,1-3H3 |
InChI Key |
WALHUVPSXYQQDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1C2=C(C3CCCCC3O1)SC=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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